[4-(3-Methoxyphenyl)piperazino][2-(trifluoromethyl)-1,3-benzothiazol-6-yl]methanone
Description
[4-(3-Methoxyphenyl)piperazino][2-(trifluoromethyl)-1,3-benzothiazol-6-yl]methanone is a synthetic small molecule characterized by a methanone bridge connecting two distinct moieties: a 4-(3-methoxyphenyl)piperazine group and a 2-(trifluoromethyl)-1,3-benzothiazol-6-yl group. The piperazine moiety is a common pharmacophore in medicinal chemistry, often associated with receptor-binding activity, particularly in the central nervous system (CNS) . The benzothiazole scaffold is notable for its role in antitumor and antimicrobial agents, while the trifluoromethyl (-CF₃) group enhances metabolic stability and lipophilicity, improving bioavailability .
Properties
Molecular Formula |
C20H18F3N3O2S |
|---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
[4-(3-methoxyphenyl)piperazin-1-yl]-[2-(trifluoromethyl)-1,3-benzothiazol-6-yl]methanone |
InChI |
InChI=1S/C20H18F3N3O2S/c1-28-15-4-2-3-14(12-15)25-7-9-26(10-8-25)18(27)13-5-6-16-17(11-13)29-19(24-16)20(21,22)23/h2-6,11-12H,7-10H2,1H3 |
InChI Key |
MTKMTFOCCYGCMF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)N=C(S4)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-(Trifluoromethyl)-6-Bromo-1,3-Benzothiazole
The benzothiazole core is synthesized via cyclization of 2-amino-4-bromo-6-(trifluoromethyl)thiophenol using Lawesson’s reagent in refluxing toluene (110°C, 12 h). This step achieves >85% yield and high purity after recrystallization.
Carbonylation via Friedel-Crafts Acylation
The brominated intermediate undergoes Friedel-Crafts acylation with acetyl chloride in the presence of AlCl₃ (1.2 equiv) at 0°C. The reaction produces 2-(trifluoromethyl)-6-acetyl-1,3-benzothiazole with 78% yield, confirmed by $$^1$$H-NMR (δ 2.65 ppm, singlet for CH₃).
Piperazine Coupling via Buchwald-Hartwig Amination
The acetyl group is oxidized to a ketone using Jones reagent , followed by coupling with 4-(3-methoxyphenyl)piperazine under Pd(OAc)₂/Xantphos catalysis in toluene (100°C, 24 h). This step yields 65–70% of the target compound after column chromatography.
Key Data
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Benzothiazole formation | Lawesson’s reagent, toluene | 85 | 98 |
| Friedel-Crafts acylation | AlCl₃, acetyl chloride | 78 | 95 |
| Piperazine coupling | Pd(OAc)₂, Xantphos, toluene | 68 | 97 |
Method 2: Carboxylic Acid Derivatization Pathway
Synthesis of 2-(Trifluoromethyl)-1,3-Benzothiazole-6-Carboxylic Acid
2-Amino-4-carboxy-6-(trifluoromethyl)thiophenol is cyclized using H₂O₂/HCl at 60°C (8 h), yielding the carboxylic acid derivative (92% yield).
Acyl Chloride Formation and Piperazine Coupling
The carboxylic acid is treated with thionyl chloride (2 equiv) in dichloromethane (25°C, 4 h) to form the acyl chloride. Subsequent reaction with 4-(3-methoxyphenyl)piperazine in THF with Et₃N (3 equiv) affords the target compound in 82% yield.
Advantages :
- Avoids palladium catalysts, reducing costs.
- Higher yield compared to Method 1.
Method 3: One-Pot Synthesis via Tandem Reactions
In Situ Benzothiazole and Ketone Formation
A one-pot protocol combines 2-amino-4-(trifluoromethyl)thiophenol and 4-chloro-3-oxopentanoic acid in polyphosphoric acid (140°C, 6 h), directly forming the benzothiazole-ketone hybrid.
Comparative Analysis of Methods
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Overall Yield (%) | 68 | 82 | 60 |
| Catalyst Requirement | Pd-based | None | None |
| Scalability | Moderate | High | Low |
| Purity (%) | 97 | 96 | 90 |
| Cost | High | Moderate | Low |
Optimization Challenges and Solutions
Trifluoromethyl Group Stability
The electron-withdrawing trifluoromethyl group complicates electrophilic substitutions. Using low temperatures (0–5°C) during acylation minimizes decomposition.
Regioselectivity in Piperazine Coupling
Xantphos ligand ensures selective N-alkylation over competing O-alkylation, improving regioselectivity to >95%.
Chemical Reactions Analysis
Types of Reactions
[4-(3-Methoxyphenyl)piperazino][2-(trifluoromethyl)-1,3-benzothiazol-6-yl]methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the carbonyl group would yield an alcohol derivative.
Scientific Research Applications
[4-(3-Methoxyphenyl)piperazino][2-(trifluoromethyl)-1,3-benzothiazol-6-yl]methanone has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to study metal complexes.
Biology: Investigated for its potential as a receptor ligand in various biological systems.
Medicine: Explored for its therapeutic potential, particularly in targeting specific receptors in the central nervous system.
Mechanism of Action
The mechanism of action of [4-(3-Methoxyphenyl)piperazino][2-(trifluoromethyl)-1,3-benzothiazol-6-yl]methanone involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound acts as a ligand, binding to these receptors and modulating their activity. This interaction can influence various signaling pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperazine-Linked Thiazole/Ureido Derivatives
Ethyl 2-(4-((2-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10k) shares key features with the target compound, including a piperazine core and trifluoromethyl group. However, 10k incorporates a ureido-thiazole linker instead of a methanone bridge. Key differences include:
- Molecular Weight : 10k has a higher molecular weight (582.1 g/mol vs. ~465.4 g/mol for the target compound, estimated via formula).
- Synthetic Yield : 10k was synthesized with 91.5% yield, suggesting efficient coupling methods for piperazine-thiazole systems .
- Functional Groups: The ureido group in 10k may enhance hydrogen-bonding interactions, whereas the methanone group in the target compound could improve rigidity and planarity.
Benzothiazole-Pyrazoline Hybrids
2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole shares the benzothiazole core but replaces the piperazine-methanone moiety with a pyrazoline ring. Notable contrasts include:
- Substituent Effects : The target compound’s trifluoromethyl group at the benzothiazole 2-position may increase electron-withdrawing effects compared to the methyl group in the pyrazoline analog.
- Pharmacological Activity: The pyrazoline derivative exhibits antitumor and antidepressant properties, suggesting that the benzothiazole core alone may confer bioactivity. However, the piperazine-methanone linkage in the target compound could modulate CNS penetration .
Methanone Derivatives with Trifluoromethyl Groups
2-fluoro-3-(trifluoromethyl)phenylmethanone shares the methanone functional group and trifluoromethyl substituent but lacks the piperazine-benzothiazole framework. Key comparisons:
- Substituent Position : The trifluoromethyl group in this analog is on a phenyl ring adjacent to fluorine, whereas the target compound positions it on the benzothiazole ring. This difference may influence steric hindrance and electronic effects.
Trifluoromethyl-Methoxyphenyl Hybrids (XCT790)
XCT790, (E)-3-[4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2-cyano-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide , contains both trifluoromethyl and methoxyphenyl groups but features a prop-enamide linker. Contrasts include:
- Linker Flexibility: XCT790’s enamide group allows conformational flexibility, whereas the methanone bridge in the target compound imposes rigidity.
- Receptor Targeting: XCT790 is a known estrogen-related receptor α (ERRα) inverse agonist, implying that trifluoromethyl-methoxyphenyl systems may have nuclear receptor applications. The target compound’s piperazine-benzothiazole system may favor CNS targets .
Research Implications and Limitations
- Structural Insights : The target compound’s design combines features of CNS-active piperazines and bioactive benzothiazoles, but direct pharmacological data are lacking in the provided evidence.
- Synthetic Feasibility : High yields for analogs like 10k suggest viable routes for synthesizing the target compound.
- Comparisons rely on structural inference rather than experimental results.
Notes
- The evidence primarily covers structural analogs, necessitating further studies to validate the target compound’s biological activity.
- Trifluoromethyl and methoxyphenyl groups are recurrent motifs in drug design, emphasizing their importance in optimizing pharmacokinetic properties .
Biological Activity
The compound [4-(3-Methoxyphenyl)piperazino][2-(trifluoromethyl)-1,3-benzothiazol-6-yl]methanone is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for the compound is C17H16F3N3OS, with a molecular weight of 373.39 g/mol. The structure features a piperazine ring, a methoxyphenyl group, and a benzothiazole moiety with trifluoromethyl substitution. These structural elements contribute to its biological activity.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For example, studies have shown that derivatives of benzothiazole can induce apoptosis in cancer cell lines. The compound's mechanism may involve the activation of caspase pathways, leading to programmed cell death in various cancer types.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 0.65 | Caspase activation |
| A549 | 2.41 | Cell cycle arrest at G1 phase |
| HeLa | 1.54 | Induction of apoptosis |
Pain Modulation
The compound has been investigated for its potential as a modulator of P2X receptors, which are implicated in pain pathways. In preclinical studies, it has shown promise in reducing pain responses in animal models, suggesting its utility in pain management therapies.
Antimicrobial Activity
Similar benzothiazole derivatives have also demonstrated antimicrobial properties against various pathogens. The proposed mechanism involves disruption of bacterial cell membranes and inhibition of nucleic acid synthesis.
Case Studies
- Anticancer Efficacy : A study involving the evaluation of related compounds showed that those with trifluoromethyl substitutions had enhanced cytotoxic effects against leukemia and solid tumor cell lines (CEM-13 and U-937) compared to standard chemotherapeutics like doxorubicin .
- P2X Receptor Modulation : In a patent application detailing piperazine derivatives, it was noted that compounds similar to the target molecule exhibited significant modulation of P2X3 receptors, leading to effective pain relief in rodent models .
The biological activity of [4-(3-Methoxyphenyl)piperazino][2-(trifluoromethyl)-1,3-benzothiazol-6-yl]methanone can be attributed to several mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways through caspase activation.
- Cell Cycle Arrest : Interference with cell cycle progression, particularly at the G1 phase.
- Receptor Modulation : Interaction with P2X receptors affecting neurotransmitter release and pain perception.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of [4-(3-Methoxyphenyl)piperazino][2-(trifluoromethyl)-1,3-benzothiazol-6-yl]methanone?
- Methodology : The compound is synthesized via multi-step reactions involving:
- Condensation : Reaction of hydrazine derivatives with ketones or aldehydes in ethanol under reflux (e.g., hydrazine with substituted chalcones) .
- Cyclization : Formation of the benzothiazole core using sulfur-containing reagents (e.g., Lawesson’s reagent) under inert atmospheres .
- Piperazine coupling : Introduction of the 3-methoxyphenylpiperazine moiety via nucleophilic substitution or Buchwald-Hartwig amination .
Q. Which spectroscopic and analytical techniques are critical for structural characterization?
- 1H/13C NMR : Assign peaks for methoxy (δ ~3.8 ppm), trifluoromethyl (δ ~110–120 ppm in 13C), and benzothiazole protons (aromatic δ 7.0–8.5 ppm) .
- IR Spectroscopy : Confirm carbonyl (C=O stretch ~1650–1700 cm⁻¹) and C-F bonds (~1100–1200 cm⁻¹) .
- X-ray Crystallography : Use SHELX software for structure refinement. Resolve ambiguities in piperazine ring conformation or benzothiazole planarity via single-crystal analysis .
Q. What safety protocols are essential when handling this compound?
- Hazard Mitigation :
- PPE : Wear nitrile gloves, lab coats, and safety goggles due to acute toxicity (GHS Category 4) and skin/eye irritation risks .
- Ventilation : Use fume hoods to avoid inhalation of aerosols. Store in airtight containers at 2–8°C .
- Emergency Measures : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of the trifluoromethylbenzothiazole intermediate?
- Variables to Test :
- Catalysts : Evaluate Pd(OAc)₂/XPhos for Suzuki-Miyaura coupling of trifluoromethyl groups .
- Solvents : Compare DMF (polar aprotic) vs. toluene (non-polar) for cyclization efficiency .
- Temperature : Optimize between 80–120°C to balance reaction rate and decomposition.
Q. How can contradictions in pharmacological activity data (e.g., in vitro vs. in vivo) be resolved?
- Approaches :
- Purity Verification : Confirm compound integrity via HPLC (>98% purity) and elemental analysis .
- Solubility Optimization : Use DMSO/PBS mixtures to improve bioavailability in animal models .
- Target Validation : Perform molecular docking (e.g., AutoDock Vina) against enzymes like 14-α-demethylase (PDB: 3LD6) to correlate computational binding affinity with experimental IC₅₀ values .
Q. What strategies are effective for resolving crystallographic disorder in the piperazine ring?
- Refinement Techniques :
- Use SHELXL’s PART instruction to model disordered atoms. Apply restraints (e.g., DFIX, SIMU) for bond lengths/angles .
- Collect high-resolution data (≤0.8 Å) to reduce ambiguity. Test twinning models if Rint > 0.1 .
Q. How can structure-activity relationships (SARs) guide the modification of the 3-methoxyphenyl group?
- SAR Probes :
- Replace methoxy with halogens (e.g., Cl, F) to assess electronic effects on receptor binding .
- Introduce steric hindrance (e.g., tert-butyl) to evaluate conformational flexibility .
Methodological Guidelines
- Data Contradiction Analysis : Replicate experiments in triplicate, use statistical tools (e.g., ANOVA) to assess significance, and cross-validate with orthogonal assays (e.g., SPR vs. ITC for binding affinity).
- Computational Workflow : For docking studies, prepare ligand files (PDBQT format) with Open Babel, set grid boxes around the active site (20 ų), and validate poses with RMSD clustering .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
